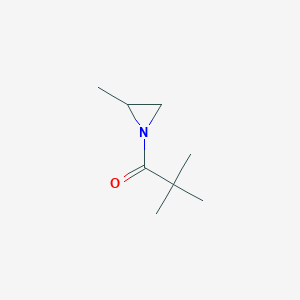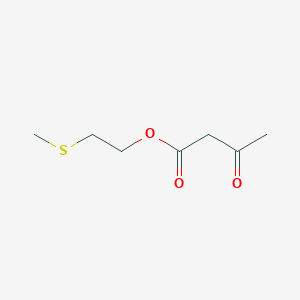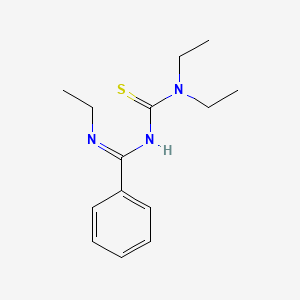![molecular formula C14H14Cl3N2OP B14350478 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline CAS No. 92253-66-2](/img/structure/B14350478.png)
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the chlorination of aniline derivatives, followed by the introduction of a phosphoryl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex oxygenated compounds.
Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated aromatic compounds, while reduction could produce simpler aniline derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site or modulating the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-methylaniline
- 4-methylaniline
- 3-chloro-4-methylaniline
Uniqueness
Compared to similar compounds, 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline stands out due to the presence of multiple chlorine atoms and a phosphoryl group. These features confer unique chemical properties, such as increased reactivity and potential for forming complex structures, making it valuable for specialized applications in research and industry.
Propiedades
| 92253-66-2 | |
Fórmula molecular |
C14H14Cl3N2OP |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C14H14Cl3N2OP/c1-9-3-5-11(7-13(9)15)18-21(17,20)19-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Clave InChI |
BVDPFTYEGGGEDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NP(=O)(NC2=CC(=C(C=C2)C)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/no-structure.png)







